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molecular formula C12H12O5 B8280103 4-carboxy-3,4-dihydro-2H-1-benzopyran-4-acetic acid

4-carboxy-3,4-dihydro-2H-1-benzopyran-4-acetic acid

Cat. No. B8280103
M. Wt: 236.22 g/mol
InChI Key: ZAYKVYVNMLEAMI-UHFFFAOYSA-N
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Patent
US05407897

Procedure details

The composition according to claim 45 wherein the imidazolinone compound is 5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid and the safener compound is selected from the group consisting of the diammonium salt of 4-carboxy-3,4-dihydro-2H-1-benzopyran-4-acetic acid and 4-carboxy-3,4-dihydro-2H-1-benzopyran-4-acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1N=CNC1=O.[CH2:7]([C:9]1[CH:10]=[N:11][C:12]([C:18]2[NH:19][C:20](=[O:27])[C:21]([CH:24]([CH3:26])[CH3:25])([CH3:23])[N:22]=2)=[C:13]([CH:17]=1)[C:14]([OH:16])=[O:15])C.C(C1(CC(O)=O)C2C=CC=CC=2OCC1)(O)=O>>[CH:24]([C:21]1([CH3:23])[C:20](=[O:27])[NH:19][C:18]([C:12]2[N:11]=[CH:10][C:9]([CH3:7])=[CH:17][C:13]=2[C:14]([OH:16])=[O:15])=[N:22]1)([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(=O)NC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=NC(=C(C(=O)O)C1)C=1NC(C(N1)(C)C(C)C)=O
Step Three
Name
diammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1(CCOC2=C1C=CC=C2)CC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1(CCOC2=C1C=CC=C2)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1(N=C(NC1=O)C1=C(C(=O)O)C=C(C=N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05407897

Procedure details

The composition according to claim 45 wherein the imidazolinone compound is 5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid and the safener compound is selected from the group consisting of the diammonium salt of 4-carboxy-3,4-dihydro-2H-1-benzopyran-4-acetic acid and 4-carboxy-3,4-dihydro-2H-1-benzopyran-4-acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1N=CNC1=O.[CH2:7]([C:9]1[CH:10]=[N:11][C:12]([C:18]2[NH:19][C:20](=[O:27])[C:21]([CH:24]([CH3:26])[CH3:25])([CH3:23])[N:22]=2)=[C:13]([CH:17]=1)[C:14]([OH:16])=[O:15])C.C(C1(CC(O)=O)C2C=CC=CC=2OCC1)(O)=O>>[CH:24]([C:21]1([CH3:23])[C:20](=[O:27])[NH:19][C:18]([C:12]2[N:11]=[CH:10][C:9]([CH3:7])=[CH:17][C:13]=2[C:14]([OH:16])=[O:15])=[N:22]1)([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(=O)NC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=NC(=C(C(=O)O)C1)C=1NC(C(N1)(C)C(C)C)=O
Step Three
Name
diammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1(CCOC2=C1C=CC=C2)CC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1(CCOC2=C1C=CC=C2)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1(N=C(NC1=O)C1=C(C(=O)O)C=C(C=N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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